N-cyclohexyl-3,4,5-trimethoxybenzamide
Description
N-Cyclohexyl-3,4,5-trimethoxybenzamide (C₁₆H₂₃NO₄) is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic core and a cyclohexylamine substituent. Its crystal structure, determined via X-ray diffraction, reveals that the 3- and 5-methoxy groups lie nearly coplanar with the aromatic ring (torsion angles: -1.51° and 0.73°), while the 4-methoxy group deviates significantly (75.33°) . The cyclohexyl ring adopts a chair conformation, and intermolecular N–H⋯O hydrogen bonds form chains along the crystallographic b-axis, contributing to its stability . Synthesized by reacting 3,4,5-trimethoxybenzoyl chloride with cyclohexylamine in chloroform, it achieves a 78% yield after crystallization in methanol .
This compound is part of a broader class of N-substituted benzamides with demonstrated anticancer, antiparasitic, and neuropharmacological activities. Its structural flexibility allows for diverse biological interactions, including inhibition of nuclear factor-κB (NF-κB) and modulation of potassium channels .
Properties
CAS No. |
5364-64-7 |
|---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
N-cyclohexyl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H23NO4/c1-19-13-9-11(10-14(20-2)15(13)21-3)16(18)17-12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,17,18) |
InChI Key |
BPWZQWPIHMSFMM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCCC2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCCC2 |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
N-cyclohexyl-3,4,5-trimethoxybenzamide has been identified as a promising anticancer agent. Research indicates that N-substituted benzamides can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound inhibits nuclear factor kappa B (NF-kB) and nuclear factor of activated T cells (NFAT), while enhancing activator protein 1 (AP-1) activity in T lymphocytes . This modulation can lead to reduced proliferation and increased apoptosis in tumor cells.
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of 3,4,5-trimethoxybenzoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure were tested on SCC9 oral squamous cell carcinoma cells, showing promising results in terms of cell viability reduction and selectivity indices compared to normal fibroblasts .
Analgesic Properties
The analgesic potential of this compound has also been explored:
- Pain Relief : Similar compounds have been noted for their ability to alleviate pain more effectively than traditional opioids like morphine and methadone while exhibiting lower physical dependence liability . This makes them suitable candidates for developing new pain management therapies.
- Pharmaceutical Formulations : The compound can be formulated into pharmaceutical dosage forms aimed at treating various types of pain, including traumatic and post-surgical pain .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction between 3,4,5-trimethoxybenzoyl chloride and cyclohexylamine under controlled conditions to yield the desired compound with high purity . Understanding the structure-activity relationship is crucial for optimizing its efficacy:
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups | Enhance lipophilicity and bioavailability |
| Cyclohexyl group | Modulates receptor binding affinity |
Case Studies
Several studies have documented the applications and effects of this compound:
- A study published in Pharmaceutical Research highlighted its efficacy against specific cancer cell lines and outlined the apoptotic pathways activated by the compound .
- Another research article focused on its analgesic properties compared to standard pain medications, suggesting that it could serve as a safer alternative for chronic pain management .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs differ in the amine substituent attached to the 3,4,5-trimethoxybenzoyl core. A comparative analysis is provided below:
*TMB: trimethoxybenzamide
Key Observations :
- Cyclohexyl vs. Alkyl Chains : The cyclohexyl group introduces rigidity and steric bulk, reducing synthetic yield (44.4% vs. >89% for linear/branched alkyl analogs) but enhancing crystallinity .
- Branched vs. Linear Chains : Isobutyl derivatives (e.g., compound 14) exhibit higher melting points and lipophilicity compared to n-butyl analogs, influencing membrane permeability .
- Aromatic vs. Aliphatic Substituents : Benzyl and 4-hydroxybenzyl groups enable π-π interactions and polar interactions, respectively, altering binding affinities in biological targets .
Antiparasitic Activity Against Trypanosoma cruzi
N-Substituted benzamides show varying potency against T. cruzi life stages:
Key Findings :
- Branched isobutyl analogs (e.g., compound 17) exhibit superior trypanocidal activity (IC₅₀ = 2.21 µM) due to enhanced hydrophobic interactions with histone deacetylase (HDAC) .
- The cyclohexyl analog’s activity may relate to NF-κB inhibition, though specific data against T. cruzi is lacking .
Neuropharmacological Activity
N-(4-Hydroxyphenyl)-3,4,5-TMB derivatives demonstrate acetylcholinesterase (AChE) inhibition, with compound 10a showing 97% inhibition at 50 µM. Molecular dynamics simulations reveal stable interactions with AChE’s catalytic triad (e.g., HIS447) and peripheral anionic site (TYR72, TRP286) .
Q & A
Q. What is the optimized synthetic route for N-cyclohexyl-3,4,5-trimethoxybenzamide, and how is its purity validated?
The compound is synthesized via nucleophilic acyl substitution: 3,4,5-trimethoxybenzoyl chloride reacts with cyclohexylamine in chloroform under reflux (3–5 hours, nitrogen atmosphere). Post-reaction, the crude product is washed with HCl and NaHCO₃, dried, and crystallized in methanol, yielding 78% purity. Validation employs:
- 1H/13C NMR : Confirms substitution patterns (e.g., cyclohexyl NH resonance at δ ~8.0 ppm, aromatic protons at δ ~6.1–7.2 ppm) .
- IR spectroscopy : Detects amide C=O stretch at ~1677 cm⁻¹ .
- Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 65.51%, H: 9.70%) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?
Single-crystal X-ray diffraction (SXRD) reveals monoclinic symmetry (space group P2₁/c) with a chair-conformation cyclohexyl group. Key features:
- Hydrogen bonding : N–H⋯O bonds (2.8–3.0 Å) form chains along the b-axis .
- Methoxy group geometry : Two methoxy groups are coplanar with the benzene ring, while the third is tilted (75.33°), influencing packing .
- Software : SHELXL refines hydrogen atoms via riding models, validated using R₁ values < 0.05 .
Advanced Research Questions
Q. What methodologies are used to evaluate the structure-activity relationships (SAR) of N-substituted benzamides in anticancer research?
SAR studies involve synthesizing analogs with varied substituents and testing their bioactivity:
- Substituent variation : Alkyl chains (e.g., n-butyl vs. iso-butyl) or aromatic groups alter lipophilicity and binding. For example, N-iso-butyl analogs show 3-fold higher trypanocidal activity (IC₅₀ = 2.21 µM) than linear-chain derivatives due to enhanced steric fit .
- Biological assays : Dose-response curves (e.g., acetylcholinesterase inhibition with IC₅₀ = 4.0–16.5 µM) and selectivity indices (e.g., 298.64 for antiparasitic activity) .
- Computational docking : Molecular dynamics (RMSD < 2.4 Å) identify conserved interactions (e.g., TRP86, TYR337 in acetylcholinesterase) .
Q. How can computational modeling resolve contradictions in binding affinity data for this compound derivatives?
Discrepancies in IC₅₀ values across studies are addressed by:
- Molecular docking (GOLD) : Simulates ligand-protein interactions (e.g., hydrophobic contact with Glu-875 in multidrug resistance protein ABCB1) .
- Free energy calculations (MM-GBSA) : Predicts binding energies (ΔG ~−40 kcal/mol for high-affinity analogs) .
- Validation : Overlay docked poses with crystallographic data (RMSD < 1.5 Å) ensures model accuracy .
Q. What experimental strategies optimize the yield of this compound derivatives under scaled-up conditions?
Process optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
- Catalysis : N,N-Diisopropylethylamine (DIPEA) improves acylation efficiency (yield >85%) .
- Purification : Preparative HPLC (C18 columns, MeOH/H₂O gradients) isolates high-purity (>95%) products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
